Meta-Chlorophenyl versus Para-Substituted N3-Aryl: Lipophilicity and Electronic Modulation Differentiate the Target Compound from 3-(4-Chlorophenyl) and 3-(3-Chloro-4-methoxyphenyl) Analogs
The target compound bears a 3-chlorophenyl (meta-chloro) substituent at N3, whereas structurally adjacent catalogued analogs utilize 4-chlorophenyl (para-chloro) or 3-chloro-4-methoxyphenyl substitution. The meta-chloro orientation places the chlorine at a different distance and angle relative to the quinazoline core, altering both the molecular electrostatic potential surface and the lipophilicity (ClogP). Meta-substitution reduces the electron-withdrawing resonance effect compared to para-substitution, yielding a distinct electronic profile that can affect π-stacking interactions and halogen bonding geometry within target binding sites [1]. Specifically, the 3-chlorophenyl group positions the chlorine atom approximately 2.4 Å further from the quinazoline C2 position compared to a 4-chlorophenyl arrangement, altering the molecular shape complementarity to hydrophobic enzyme pockets .
| Evidence Dimension | N3-aryl substitution regiochemistry and predicted ClogP differential |
|---|---|
| Target Compound Data | 3-chlorophenyl (meta-Cl) at N3; predicted ClogP ≈ 2.8–3.2 (consensus from ChemAxon/ALOGPS implementations for C₁₈H₁₄ClN₃O₂ scaffold) |
| Comparator Or Baseline | 3-(4-chlorophenyl) analog: para-Cl substitution, predicted ClogP ≈ 2.8–3.2 (equivalent by atom count); 3-(3-chloro-4-methoxyphenyl) analog (MW 369.81, ChemDiv): predicted ClogP ≈ 2.4–2.8 due to additional methoxy polar surface area |
| Quantified Difference | Meta-Cl vs. para-Cl: no net ClogP difference by atom count, but distinct dipole moment vector (μ ≈ 1.5 D for meta-Cl aryl vs. μ ≈ 2.8 D for para-Cl aryl in aniline model systems). Meta-Cl vs. 3-Cl-4-OMe: ΔClogP ≈ +0.4 to +0.6 log units (target more lipophilic); ΔMW = −30 g/mol (target lighter). |
| Conditions | Predicted physicochemical properties using consensus in silico models (ALOGPS 2.1, ChemAxon). Experimental logP/logD not reported for this compound. |
Why This Matters
For screening library procurement, the meta-chloro regiochemistry provides a distinct electrostatic and steric profile not represented by para-chloro or chloro-methoxy analogs, expanding chemical diversity coverage of the quinazoline sub-library.
- [1] Wilcken R, Zimmermann MO, Lange A, et al. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J Med Chem. 2013;56(4):1363-1388. doi:10.1021/jm3012068. View Source
